molecular formula C9H13BrN4O2 B10970162 4-bromo-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10970162
M. Wt: 289.13 g/mol
InChI Key: ZEDVHMZBEYSUKX-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom, a methyl group, a morpholino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base.

    Morpholino Substitution: The morpholino group can be introduced through a nucleophilic substitution reaction using morpholine.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-BROMO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Similar in structure but with a cyano group instead of a carboxamide group.

    4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide group.

    4-Bromo-1-methyl-1H-pyrazole-5-carboxylate: Similar but with an ester group instead of a carboxamide group.

Uniqueness

4-BROMO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the morpholino group, which can enhance its solubility and biological activity. The combination of substituents on the pyrazole ring provides a unique set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C9H13BrN4O2

Molecular Weight

289.13 g/mol

IUPAC Name

4-bromo-2-methyl-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C9H13BrN4O2/c1-13-8(7(10)6-11-13)9(15)12-14-2-4-16-5-3-14/h6H,2-5H2,1H3,(H,12,15)

InChI Key

ZEDVHMZBEYSUKX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NN2CCOCC2

Origin of Product

United States

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